N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound. The subsequent steps involve the introduction of the cyclohexyl group, the fluorophenyl group, and the adamantane moiety through various substitution and coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring and the adamantane moiety, using reagents like halogens or alkylating agents.
Coupling Reactions: Coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional functional groups or modify existing ones.
Scientific Research Applications
N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research in biology focuses on the compound’s interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is explored for its potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds with similar triazole rings but different substituents, which may exhibit different chemical and biological properties.
Adamantane Derivatives: Compounds featuring the adamantane moiety, known for their stability and unique structural characteristics.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group, which can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN4OS/c28-22-6-4-5-18(12-22)17-34-26-31-30-24(32(26)23-7-2-1-3-8-23)16-29-25(33)27-13-19-9-20(14-27)11-21(10-19)15-27/h4-6,12,19-21,23H,1-3,7-11,13-17H2,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBTEXVVBWFQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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